
Epoprostenol (sodium)
Vue d'ensemble
Description
Epoprostenol (sodium) is a useful research compound. Its molecular formula is C20H31NaO5 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Epoprostenol (sodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Epoprostenol (sodium) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pulmonary Arterial Hypertension (PAH) Treatment : Epoprostenol sodium is recommended for treating high-risk patients with pulmonary arterial hypertension (PAH). It has been associated with long-term survival when used in high doses and is administered as a continuous intravenous infusion due to its short half-life (Kopeć et al., 2018).
Improved Formulation Stability : New formulations of epoprostenol sodium, such as epoprostenol sodium with arginine and mannitol excipients, have shown improved thermal stability and extended shelf life. This enhanced stability under ambient conditions could potentially improve convenience for patients (Lambert et al., 2012).
Antimicrobial Properties : Epoprostenol sodium formulations have demonstrated antimicrobial activity, not supporting the growth of tested microorganisms for extended periods. This attribute further adds to the safety profile of the drug in clinical settings (Bandilla et al., 2017).
Comparative Studies on Different Formulations : Studies comparing different formulations of epoprostenol sodium have found them to be bioequivalent, with comparable pharmacokinetic, pharmacodynamic, safety, and tolerability profiles. This implies that different formulations can be used interchangeably without compromising efficacy or safety (Nicolas et al., 2013).
Use in Microvascular Surgery : Epoprostenol sodium has been used intraoperatively to prevent platelet thrombus during arterial microvascular anastomoses in surgery, indicating its potential utility in a surgical context to mitigate the risk of thrombosis (Gateley et al., 1996).
Lack of Tumor Promoting Effects : Research has indicated that epoprostenol sodium does not have tumor-promoting effects in liver carcinogenesis, which is important for its safety profile in long-term use (Kawabe et al., 2001).
Alternative to Heparin in Hemodialysis : Epoprostenol sodium has been studied as an alternative to heparin in chronic hemodialysis, showing that it is safe and effective for this application (Caruana et al., 1991).
Propriétés
IUPAC Name |
sodium;(5Z)-5-[(3aR,4R,5R,6aR)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHIPJMTZHDKEW-XBFQACPYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)[O-])/O2)O)O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NaO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61849-14-7 | |
| Record name | Sodium (5Z,13E,15S)-6,9α-epoxy-11α,15-dihydroxyprosta-5,13-dien-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.503 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



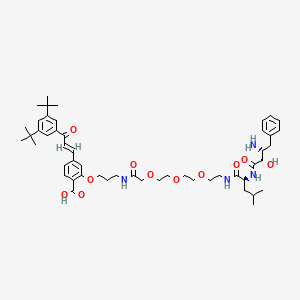

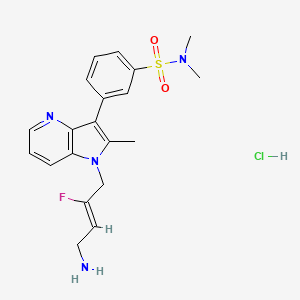
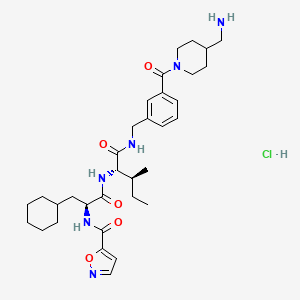

![D-Glucose, O-alpha-D-xylopyranosyl-(1-->6)-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-O-[alpha-D-xylopyranosyl-(1-->6)]-O-beta-D-glucopyranosyl-(1-->4)-](/img/structure/B8087044.png)
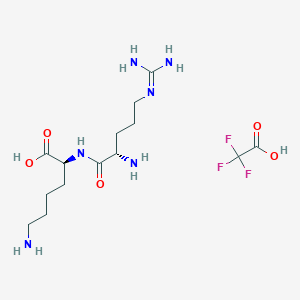


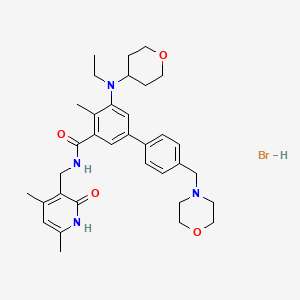
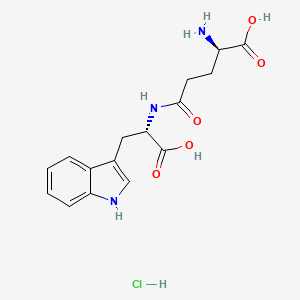
![4-(3-bromophenyl)sulfonyl-N-[(1S)-1-thiophen-2-ylethyl]piperazine-1-carboxamide](/img/structure/B8087108.png)
![11,12-Dimethoxy-2,6-diazatricyclo[7.3.1.05,13]trideca-1(13),3,5,7,9,11-hexaene](/img/structure/B8087123.png)
